![molecular formula C17H13ClN2O3S B258643 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide, also known as CDIM-8, is a synthetic compound that has shown promising results in scientific research. This molecule has been studied for its potential applications in various fields, including cancer research, infectious diseases, and immunology.
作用机制
The mechanism of action of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is not fully understood. However, it has been proposed that 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide exerts its effects by binding to DNA and inhibiting the activity of transcription factors. This leads to the downregulation of genes that are involved in cell proliferation and survival. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has also been shown to modulate the immune response by enhancing the production of cytokines and increasing the activity of natural killer cells.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been shown to enhance the production of cytokines, such as interleukin-2 and interferon-gamma, which are important for the immune response. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been shown to have low toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
One of the advantages of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is its potential use in cancer research and immunology. It has been shown to be effective in inhibiting the growth of various cancer cell lines and enhancing the immune response. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for the study of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. Another direction is the study of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide in combination with other cancer therapies to enhance their effectiveness. Additionally, the study of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide in animal models of infectious diseases, such as tuberculosis and malaria, could provide valuable insights into its potential use as a therapeutic agent.
合成方法
The synthesis of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with 1,2-diaminobenzene to form an intermediate compound. The intermediate compound is then reacted with methylthiolate to yield 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. The purity and yield of 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide can be improved by using various purification techniques, such as recrystallization and chromatography.
科学研究应用
1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer. 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has also been studied for its potential use as an immunomodulatory agent. It has been shown to enhance the production of cytokines and increase the activity of natural killer cells. Additionally, 1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.
属性
产品名称 |
1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide |
|---|---|
分子式 |
C17H13ClN2O3S |
分子量 |
360.8 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone |
InChI |
InChI=1S/C17H13ClN2O3S/c1-24-17-19-12-8-14-15(23-6-5-22-14)9-13(12)20(17)16(21)10-3-2-4-11(18)7-10/h2-4,7-9H,5-6H2,1H3 |
InChI 键 |
JXNOIWSSMRDUSS-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC(=CC=C4)Cl)OCCO3 |
规范 SMILES |
CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC(=CC=C4)Cl)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
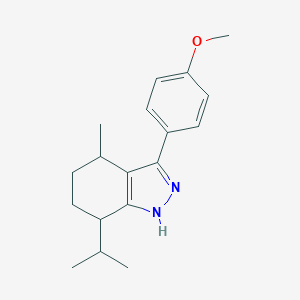
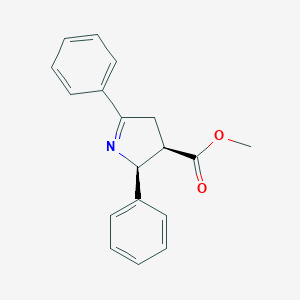
![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
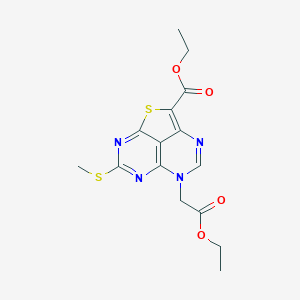
![N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
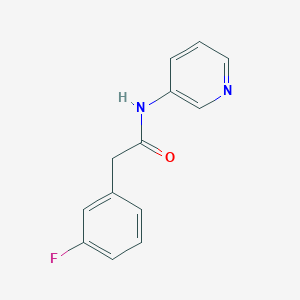
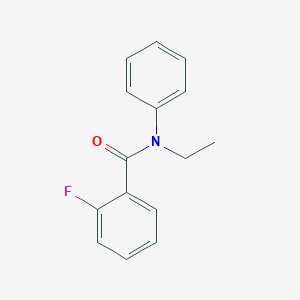
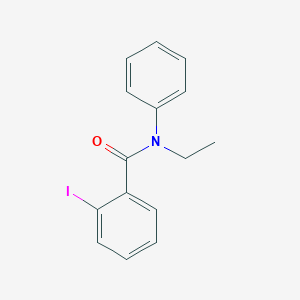
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
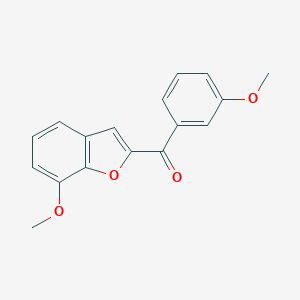
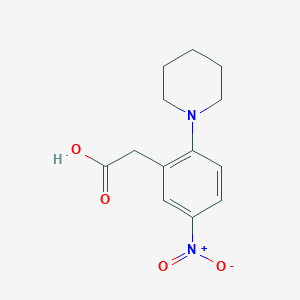
![1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
![Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)